molecular formula C18H17N3O2 B11133818 3-(2-phenylmorpholine-4-carbonyl)-1H-indazole

3-(2-phenylmorpholine-4-carbonyl)-1H-indazole

Cat. No.: B11133818
M. Wt: 307.3 g/mol
InChI Key: LMUNSWWMQNNZLD-UHFFFAOYSA-N
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Description

3-(2-phenylmorpholine-4-carbonyl)-1H-indazole: is a chemical compound with a complex structure It combines an indazole core with a phenylmorpholine moiety

    Indazole: Indazole is a bicyclic heterocycle containing two nitrogen atoms in its five-membered ring. It has diverse applications in medicinal chemistry due to its unique properties.

    Phenylmorpholine: Phenylmorpholine refers to a phenyl-substituted morpholine ring, which is a common structural motif in various bioactive compounds.

Preparation Methods

Synthetic Routes: The synthesis of 3-(2-phenylmorpholine-4-carbonyl)-1H-indazole involves several steps. While specific methods may vary, here’s a general outline:

    Indazole Synthesis: Start by synthesizing the indazole core. Common methods include cyclization of appropriate precursors or condensation reactions.

    Phenylmorpholine Derivative Formation: Introduce the phenylmorpholine group. This can be achieved through amide formation or other suitable reactions.

    Final Assembly: Combine the indazole and phenylmorpholine fragments to obtain the target compound.

Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, detailed industrial processes for this specific compound are not widely documented. research and optimization efforts continue to improve synthetic routes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The indazole moiety can undergo oxidation under appropriate conditions.

    Reduction: Reduction of the carbonyl group in the phenylmorpholine segment may be possible.

    Substitution: The compound may participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify major products.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering the indazole scaffold’s bioactivity.

    Biological Studies: Explore its interactions with cellular targets and biological pathways.

    Industry: Assess its use in materials science or other industrial applications.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further research is essential to elucidate its precise targets and pathways.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1H-indazol-3-yl-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C18H17N3O2/c22-18(17-14-8-4-5-9-15(14)19-20-17)21-10-11-23-16(12-21)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20)

InChI Key

LMUNSWWMQNNZLD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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